molecular formula C21H22N2O3S2 B10871582 Methyl {[4-oxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Methyl {[4-oxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B10871582
M. Wt: 414.5 g/mol
InChI Key: QXUFRFQSVLBKIZ-UHFFFAOYSA-N
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Description

METHYL 2-[(4-OXO-3-PHENETHYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

The synthesis of METHYL 2-[(4-OXO-3-PHENETHYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product under controlled conditions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

METHYL 2-[(4-OXO-3-PHENETHYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

Similar compounds include other benzothieno pyrimidine derivatives, which share the core structure but differ in their substituents. These compounds can have varying biological activities and chemical properties. For example:

  • METHYL 2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE : Similar structure but with a phenyl group instead of a phenethyl group.
  • ISOPROPYL [(3-METHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE : Similar core structure but with different substituents .

These comparisons highlight the uniqueness of METHYL 2-[(4-OXO-3-PHENETHYL-3,4,5,6,7,8-HEXAHYDRO1

Properties

Molecular Formula

C21H22N2O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 2-[[4-oxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C21H22N2O3S2/c1-26-17(24)13-27-21-22-19-18(15-9-5-6-10-16(15)28-19)20(25)23(21)12-11-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3

InChI Key

QXUFRFQSVLBKIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CCC4=CC=CC=C4

Origin of Product

United States

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